2,3,6-Trichlorotoluene

Catalog No.
S581545
CAS No.
2077-46-5
M.F
C7H5Cl3
M. Wt
195.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,6-Trichlorotoluene

CAS Number

2077-46-5

Product Name

2,3,6-Trichlorotoluene

IUPAC Name

1,2,4-trichloro-3-methylbenzene

Molecular Formula

C7H5Cl3

Molecular Weight

195.5 g/mol

InChI

InChI=1S/C7H5Cl3/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,1H3

InChI Key

UZYYBZNZSSNYSA-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1Cl)Cl)Cl

Synonyms

2,3,6-TCT, 2,3,6-trichlorotoluene

Canonical SMILES

CC1=C(C=CC(=C1Cl)Cl)Cl

Environmental Monitoring:

2,3,6-trichlorotoluene (2,3,6-TCT) has been identified as a potential environmental contaminant due to its persistence and presence in various environmental samples, including water, soil, and air. Research studies have employed 2,3,6-TCT as a marker compound to assess the contamination of environmental matrices with industrial waste and to track the migration pathways of these pollutants. Source: [Extraction and chromatographic determination of 2,3,6-trichlorotoluene and 2,3,6-trichloro-p-tert-butyltoluene in water: ]

Analytical Methods Development:

The development of sensitive and reliable analytical techniques is crucial for the accurate detection and quantification of 2,3,6-TCT in environmental samples. Research efforts have focused on chromatographic methods such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) coupled with various detectors like mass spectrometry (MS) for the analysis of 2,3,6-TCT in complex environmental matrices. Source: [2,3,6-Trichlorotoluene | C7H5Cl3 | CID 16378 - PubChem: )]

Toxicological Studies:

While limited, some scientific research has investigated the potential toxicological effects of 2,3,6-TCT. These studies have explored its impact on various biological systems, including its potential for cytotoxicity, neurotoxicity, and endocrine disruption. However, further research is needed to fully elucidate the complete toxicological profile of 2,3,6-TCT. Source: [2,3,6-Trichlorotoluene | C7H5Cl3 | CID 16378 - PubChem: )]

2,3,6-Trichlorotoluene is a chlorinated aromatic compound with the molecular formula C7H5Cl3C_7H_5Cl_3 and a molecular weight of 195.47 g/mol. It is characterized by the presence of three chlorine atoms attached to a toluene structure, specifically at the 2, 3, and 6 positions of the benzene ring. This compound is known for its moderate toxicity and potential environmental impact, particularly in aquatic systems .

Typical of chlorinated aromatic compounds. These include:

  • Electrophilic Substitution Reactions: Chlorinated toluenes can react with electrophiles, leading to further substitution reactions.
  • Nucleophilic Substitution Reactions: The chlorine atoms can be replaced by nucleophiles under certain conditions.
  • Dehydrochlorination: Heating or reacting with strong bases can lead to the elimination of chlorine atoms, forming less chlorinated derivatives .

Several methods exist for synthesizing 2,3,6-Trichlorotoluene:

  • Chlorination of Toluene: Direct chlorination using chlorine gas in the presence of a catalyst can yield 2,3,6-Trichlorotoluene.
  • Multi-step Synthesis: A more complex method may involve starting from simpler aromatic compounds and introducing chlorine at specific positions through a series of reactions involving reagents such as sulfuric acid and nitrous acid .
  • Electrophilic Aromatic Substitution: Utilizing chlorinating agents like phosphorus pentachloride in a controlled environment can also produce this compound.

2,3,6-Trichlorotoluene finds applications primarily in:

  • Agricultural Chemicals: It serves as a precursor in the synthesis of herbicides like 2,3,6-trichlorobenzoic acid.
  • Solvents: Due to its solvent properties, it is used in various industrial applications.
  • Chemical Intermediates: It acts as an intermediate in the production of other chemical compounds .

Studies on the interactions of 2,3,6-Trichlorotoluene with biological systems have shown that it can affect enzyme activity and disrupt metabolic processes. Its interactions with cellular components may lead to oxidative stress and inflammation. Further research is necessary to fully understand its mechanisms of action and long-term effects on health and ecosystems .

Several compounds are structurally similar to 2,3,6-Trichlorotoluene. Here are some notable examples:

Compound NameCAS NumberUnique Features
2,4,6-Trichlorotoluene88-73-3Has chlorine substitutions at different positions; widely studied for its herbicidal properties.
2,3-Dichlorotoluene95-50-1Contains two chlorine atoms; less toxic than its trichloro counterpart but still poses environmental risks.
3-Chloroaniline106-47-8An amino-substituted aromatic compound; used in dye production and has different biological activity profiles.

Uniqueness of 2,3,6-Trichlorotoluene:
The distinct arrangement of chlorine atoms on the benzene ring gives 2,3,6-Trichlorotoluene unique chemical reactivity compared to its analogs. Its specific toxicity profile and role as a precursor in herbicide production further highlight its significance in both industrial and environmental contexts .

XLogP3

4.1

UNII

19M2L15Z6U

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 36 of 37 companies (only ~ 2.7% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

2077-46-5

Wikipedia

2,3,6-trichlorotoluene

General Manufacturing Information

Benzene, 1,2,4-trichloro-3-methyl-: INACTIVE

Dates

Modify: 2023-08-15

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